molecular formula C48H81N3O18 B1256706 Sagittamide A

Sagittamide A

Cat. No.: B1256706
M. Wt: 988.2 g/mol
InChI Key: PKDAPACDVZFLFV-BJSCFDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sagittamide A is a marine natural product that was first isolated from an unidentified tropical didemnid tunicate collected in Micronesia . It is part of a family of stereochemically complex compounds (sagittamides A–F) characterized by an α,ω-dicarboxylic acid that is acylated at each terminus by different amino acids (L-ornithine or L-lysine and L-valine), and contains a central stereocluster of contiguous polyacetoxy 5,6,7,8,9,10-hexaols . The exact configuration of its central chain has been the subject of advanced NMR studies, which have helped confirm its structure . As a natural product, it is of significant interest in research fields such as organic chemistry for synthetic studies and in chemical biology for investigating its potential biological activities . This product is intended for research purposes only and is not approved for human consumption. Disclaimer: The information provided is based on the current scientific literature. The product is for Research Use Only (RUO). It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C48H81N3O18

Molecular Weight

988.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(17R,18S,19S,20S,21S,22S)-17,18,19,20,21,22-hexaacetyloxy-26-[[(1S)-1-carboxy-2-methylpropyl]amino]-26-oxohexacosanoyl]amino]pentanoic acid

InChI

InChI=1S/C48H81N3O18/c1-30(2)42(48(62)63)51-41(59)28-22-26-39(65-32(4)53)44(67-34(6)55)46(69-36(8)57)45(68-35(7)56)43(66-33(5)54)38(64-31(3)52)25-20-18-16-14-12-10-9-11-13-15-17-19-21-27-40(58)50-37(47(60)61)24-23-29-49/h30,37-39,42-46H,9-29,49H2,1-8H3,(H,50,58)(H,51,59)(H,60,61)(H,62,63)/t37-,38+,39-,42-,43-,44-,45-,46-/m0/s1

InChI Key

PKDAPACDVZFLFV-BJSCFDKUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCC[C@@H]([C@@H]([C@@H]([C@H]([C@H]([C@@H](CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCC(C(C(C(C(C(CCCCCCCCCCCCCCCC(=O)NC(CCCN)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

sagittamide A

Origin of Product

United States

Advanced Methodologies in Structural Elucidation of Sagittamide a

Historical Challenges and Controversies in Stereochemical Assignment

Sagittamide A is a long-chain acyclic α,ω-dicarboxylic acid that features eight stereocenters, with six of them located in a contiguous peracetylated 1,2,3,4,5,6-hexahydroxyhexane unit (C5–C10). acs.orgcapes.gov.br The initial determination of its planar structure and the absolute configuration of its terminal L-valine and L-ornithine residues was achieved through standard spectroscopic analysis and chemical degradation. acs.org However, the relative and absolute stereochemistry of the flexible C5-C10 hexaol core proved to be a formidable problem, leading to conflicting reports and a period of structural uncertainty. acs.orgcapes.gov.brresearchgate.net

In 2006, two different relative stereochemical assignments for this central moiety were proposed by different research groups. acs.orgcapes.gov.br One proposal was based on an integrated approach using J-based analysis (³JHH and ²,³JCH), comparisons to Kishi's Universal Database of ¹³C NMR chemical shifts, and synthesis of model compounds. nih.gov This analysis initially suggested a configuration that was later rectified. nih.gov Concurrently, another group proposed a different stereochemistry based on the analysis of ³J(H,H) coupling constant profiles, which was seemingly confirmed by the total synthesis of two relevant diastereomers and comparison with the natural product. nih.govacs.org

The divergence in these initial assignments highlighted the limitations of traditional NMR methods, such as those relying solely on J-couplings and Nuclear Overhauser Effects (NOEs), when applied to conformationally flexible acyclic systems. acs.orgmpg.de The conformational averaging present in the hexahydroxyhexane chain obscured a clear interpretation of the data, leading to ambiguity. acs.orgresearchgate.net At one point, the uncertainty was so significant that at least five potential structures for Sagittamide A were under consideration by the scientific community. semanticscholar.orgnih.gov This controversy underscored the need for more robust analytical techniques capable of providing unambiguous long-range structural information in flexible molecules.

Table 1: Proposed Stereochemical Configurations for the C5-C10 Moiety of Sagittamide A

Proposed StructureBasis of ProposalReference
Configuration 1 (erroneous)J-based analysis, ¹³C NMR database comparison nih.gov
Configuration 2 (revised)³J(H,H) profiles, total synthesis and comparison nih.govacs.org
Definitive Configuration (5S,6S,7S,8R,9R,10S)Integration of NOE, J-couplings, and Residual Dipolar Couplings (RDCs) acs.orgnih.gov

**2.2. Spectroscopic Approaches for Comprehensive Structural Characterization

To resolve the existing ambiguities, researchers employed a powerful combination of advanced spectroscopic and analytical techniques.

NMR spectroscopy was the central tool used in the structural elucidation of Sagittamide A, with various techniques being applied in a complementary fashion.

Initially, standard 1D (¹H) and 2D NMR experiments, including COSY and HSQMBC, were used to determine the constitution of Sagittamide A. acs.orgnih.gov These experiments allowed for the mapping of proton-proton and proton-carbon correlations, which established the connectivity of the atoms within the molecule. rsc.org From these spectra, crucial ³J(H,H) spin-coupling constants were extracted. acs.org One research group used these ³J(H,H) values to create profiles that were compared against a database of known stereoisomers, leading to the prediction of the relative stereochemistry at the C5-C10 positions. acs.orgacs.org Another approach involved comparing the ¹³C NMR chemical shifts of the natural product with those of synthetically prepared model compounds representing different stereochemical possibilities. nih.gov

The definitive resolution to the stereochemical puzzle of Sagittamide A came from the application of Residual Dipolar Couplings (RDCs). acs.org Unlike J-couplings and NOEs, which are local in nature, RDCs provide long-range information about the orientation of bond vectors relative to an external magnetic field. acs.orgscispace.com This is achieved by dissolving the molecule in a dilute liquid crystalline medium, which induces a slight alignment. capes.gov.br

For Sagittamide A, researchers measured ¹H-¹³C RDCs in two different alignment media compatible with organic solvents. acs.org This was critical because traditional NMR data alone were insufficient to distinguish between the proposed structures due to severe spectral overlap and the molecule's conformational heterogeneity. acs.orgscispace.com By cross-validating the ensemble of conformations determined by other NMR data against the experimental RDCs, it was possible to unequivocally single out one relative configuration from the several possibilities. acs.orgresearchgate.net The approach proved to be exceptionally robust, providing a clear result despite the significant conformational averaging in the acyclic chain. acs.orgscispace.com

While insufficient on their own, NOE and J-coupling data were essential components of the integrated approach that ultimately solved the structure. acs.orgresearchgate.net The Nuclear Overhauser Effect provides information on through-space distances between protons, while J-couplings (specifically ³JHH) are related to the dihedral angles between vicinal protons. acs.orgnih.gov

In the case of Sagittamide A, a careful analysis of J-couplings allowed for the unambiguous assignment of the relative configuration of the C6-C7 bond and indicated conformational averaging around the C5-C6 bond. mpg.de However, for other bonds, such as C8-C9, the J-coupling values corresponded to pure conformations but could not distinguish between two possible Newman projections. mpg.de The integration of these J-coupling restraints with NOE distance data and, most critically, the long-range orientational constraints from RDCs, allowed for the construction of a comprehensive and accurate 3D model of the molecule. acs.orgcapes.gov.br This combined approach successfully overcame the challenges posed by conformational flexibility and led to the definitive stereochemical assignment. acs.orgresearchgate.net

Furthermore, chemical degradation methods were employed to establish the stereochemistry of the constituent amino acids. acs.org Specifically, Marfey's analysis was used to determine the absolute configuration of the valine and ornithine residues attached to the ends of the dicarboxylic acid chain. This analysis confirmed that both amino acids belong to the L-series. acs.orgacs.org

Computational Approaches for Stereochemical Refinement

Molecular Dynamics with Orientational Constraints (MDOC) Simulations for Conformer Populations

A significant breakthrough in defining the conformational landscape of Sagittamide A came with the application of Molecular Dynamics with Orientational Constraints (MDOC) simulations. rsc.orgresearchgate.net This technique was applied to this fully flexible molecule for the first time to determine the naturally existing configuration and elucidate conformer populations. rsc.orgresearchgate.net

MDOC simulations utilize experimental data, primarily one-bond ¹H-¹³C residual dipolar couplings (RDCs), as orientational constraints. rsc.orgrsc.org These RDCs provide long-range structural information that is averaged over the ensemble of conformations present in solution. mdpi.com In the MDOC simulation, these constraints act as pseudo-forces that guide the reorientation of the molecule and its flexible parts, generating a population of conformers consistent with the experimental NMR data. rsc.orgmdpi.com

For Sagittamide A, initial simulations using only RDC data were insufficient to single out a unique configuration from the five possibilities (labeled a to e). rsc.orgresearchgate.net To resolve this ambiguity, researchers incorporated additional constraints into the MDOC simulations, including Nuclear Overhauser Effect (NOE) distances and ³J scalar couplings. rsc.orgrsc.org The inclusion of these complementary datasets was crucial for confirming configuration 'a' as the correct structure for the natural product. rsc.orgresearchgate.net A detailed analysis of the MDOC trajectory provided insights into the conformers of the central chain containing six chiral carbon atoms, revealing that the relative abundance of these conformers is essential for satisfying all three sets of constraints. researchgate.netrsc.org

The successful application of MDOC to Sagittamide A demonstrates its power in describing rotamer populations in solution and elucidating the configuration of highly flexible molecules. mdpi.comresearchgate.net

Predictive Computational Tools for Stereochemistry

In addition to MDOC simulations, other predictive computational methods have been instrumental in the stereochemical analysis of Sagittamide A. The complexity of its structure, with numerous chiral centers, has necessitated a multi-pronged approach combining various computational and spectroscopic techniques. rsc.org

One of the initial predictive methods involved the use of ³J(H,H) profiles, assembled from spin-coupling constants reported in the literature, to forecast the relative stereochemistry of the C5-C10 polyol chain. nih.gov This prediction was subsequently validated through the total synthesis of relevant diastereomers. nih.gov

Further refinement has been achieved by integrating anisotropic NMR parameters with computational advances. researchgate.net For instance, Density Functional Theory (DFT) calculations have been employed to compare the stability of different diastereomers. researchgate.net The agreement between experimental and theoretical NMR chemical shift values, with some deviations, has provided further support for structural assignments. researchgate.net

A progressive-convergent methodology has also been applied, which combines several advanced techniques. This includes J-based configuration analysis to predict an all-anti configuration for a portion of the molecule, thereby reducing the number of possible diastereomers. rsc.org Following this, Kishi's universal database was used to compare the ¹³C NMR chemical shifts of Sagittamide A with those of predefined stereostructured models. rsc.org

The combination of these predictive tools, including J-based analysis, comparison to universal databases, and DFT calculations, has proven to be a powerful strategy for tackling the intricate stereochemical challenges posed by complex natural products like Sagittamide A. rsc.orgresearchgate.net

Biosynthetic Investigations of Sagittamides

Proposed Biosynthetic Pathways of Sagittamide A

Sagittamide A is a complex marine natural product first isolated from a tropical didemnid tunicate. semanticscholar.org Its unique structure comprises a long-chain α,ω-dicarboxylic acid (C-26) which is acylated at its ends by L-valine and L-ornithine and features a distinctive stereocluster of a contiguous hexaol. semanticscholar.orgacs.org The biosynthesis of this intricate molecule has not been fully elucidated, but scientific investigation points towards a pathway involving polyketide synthesis, suggesting a potential microbial origin. nih.gov

The central hypothesis for the formation of Sagittamide A's carbon backbone is that it arises from a polyketide synthase (PKS) pathway. nih.gov Specifically, it has been proposed that the pathway involves polyketide extension with hydroxymalonyl CoA. nih.gov This type of extension is a known mechanism in bacterial secondary metabolism, observed in the biosynthesis of compounds like zwittermicin and the aflastatins. nih.gov This parallel with established bacterial pathways is a key piece of evidence suggesting that Sagittamide A may not be produced by the tunicate itself, but by a symbiotic bacterium. nih.gov While other biosynthetic possibilities exist, the polyketide extension model provides a chemically plausible route to the complex polyol chain seen in the molecule. nih.gov

The final assembly of Sagittamide A would involve the attachment of the amino acid moieties, L-valine and L-ornithine, to the dicarboxylic acid backbone. This step is likely catalyzed by a nonribosomal peptide synthetase (NRPS) system, which is frequently coupled with PKS pathways in microorganisms to generate hybrid lipopeptide structures.

Feature of Sagittamide AProposed Biosynthetic Origin
C-26 Dicarboxylic Acid BackbonePolyketide Synthase (PKS) Pathway
Contiguous Hexaol StereoclusterPolyketide extension with hydroxymalonyl CoA
L-Valine and L-Ornithine MoietiesNonribosomal Peptide Synthetase (NRPS) Activity

Enzymatic Machinery and Genetic Underpinnings in Related Lipopeptide Biosynthesis

While the specific genes and enzymes for Sagittamide A biosynthesis have yet to be identified, the enzymatic machinery for other microbially-produced lipopeptides provides a well-studied model. The biosynthesis of these molecules is typically orchestrated by large, multi-modular enzymes known as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govnih.gov

In the biosynthesis of lipopeptides like surfactin (B1297464) from Bacillus subtilis, the process is initiated by a fatty acid synthetase enzyme that creates the lipid tail. nih.govmdpi.com This lipid portion is then transferred to the NRPS machinery. The NRPS enzymes are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov The activation of amino acids occurs via the formation of aminoacyl-AMP intermediates, a process that requires ATP. mdpi.com The activated amino acids are covalently bound to the enzyme as thioesters. nih.gov Finally, a specialized cyclase domain within the NRPS complex catalyzes the formation of amide bonds to create the cyclic peptide structure. mdpi.com

Genetic analysis of lipopeptide-producing bacteria has identified the gene clusters that encode this enzymatic machinery. For instance, in the production of the lipopeptide iturin, the ituD gene encodes the fatty acid synthetase responsible for lipidation, while the ituA and ituB genes are central to the peptide assembly and cyclization process. mdpi.com Similarly, the biosynthesis of isonitrile lipopeptides in Mycobacterium involves a distinct set of core enzymes, including a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase that generates the isonitrile group. nih.gov The genetic basis for the production of psittacofulvins, polyene pigments in parrots, has been traced to a specific polyketide synthase (MuPKS), demonstrating how a single PKS gene can be responsible for a complex natural product. nih.gov The discovery of new natural products is often accelerated by identifying and characterizing these biosynthetic gene clusters within microbial genomes. mdpi.com

Enzyme/SystemFunction in Lipopeptide BiosynthesisExample Gene(s)Example Product
Polyketide Synthase (PKS)Synthesis of the polyketide carbon backbone.MuPKSPsittacofulvins
Fatty Acid SynthetaseSynthesis of the lipid tail.ituDIturin
Nonribosomal Peptide Synthetase (NRPS)Activation and assembly of amino acid chain.ituA, ituBIturin, Surfactin
NRPS Cyclase DomainCyclization of the peptide backbone.ituBIturin
DioxygenaseTailoring reaction (e.g., isonitrile formation).Rv0097Isonitrile Lipopeptides

Role of Symbiotic Microorganisms in Marine Natural Product Production, including Sagittamides

Ascidians, or tunicates, are a rich source of diverse and bioactive natural products, many of which have potential as drug leads. nih.gov There is a substantial and growing body of evidence indicating that many of these compounds are not produced by the ascidian host, but rather by their associated symbiotic microorganisms. nih.gov This symbiotic relationship provides a protected niche for the microbes, which in turn produce secondary metabolites that may offer a chemical defense or other physiological advantages to the host. nih.govfrontiersin.org

The production of complex natural products is metabolically demanding, and the genetic machinery required, such as PKS and NRPS gene clusters, is characteristic of bacteria and fungi, not animals. nih.gov For a number of ascidian natural products, the producing organism has been definitively identified as a symbiont. nih.gov For example, the cyanobactins, a class of cyclic peptides from ascidians, are synthesized by symbiotic cyanobacteria. nih.gov

In the specific case of Sagittamide A, which was isolated from a didemnid ascidian, a bacterial origin is strongly suspected. nih.gov The proposal that its biosynthesis involves a polyketide pathway similar to that of the bacterial products zwittermicin and aflastatins points directly to a microbial producer. nih.gov While the exact microorganism responsible for Sagittamide A has not yet been isolated, the chemical evidence strongly implicates a symbiotic bacterium. nih.gov Understanding these symbiotic relationships is crucial, as it can open new avenues for the sustainable production of valuable marine natural products through microbial fermentation, bypassing the need to harvest the host animal. nih.govfrontiersin.org

Host OrganismCompound ClassEvidence for Symbiotic Production
Ascidians (general)Polyketides, PeptidesPresence of bacterial-type biosynthetic genes (PKS/NRPS). nih.gov
Ascidians (general)CyanobactinsSynthesis by symbiotic cyanobacteria confirmed. nih.gov
Didemnid AscidianSagittamide AProposed biosynthesis via a pathway (polyketide extension) known from bacteria. nih.gov

Chemical Synthesis and Analogues of Sagittamide a

Total Synthesis Approaches to Sagittamide A and its Stereoisomers for Stereochemical Confirmation

The initial stereochemical assignment of Sagittamide A was ambiguous, leading to multiple proposed structures. nih.gov To resolve this, a definitive approach involving total synthesis was undertaken. Researchers predicted the relative stereochemistry of the C5–C10 hexaol core by analyzing 3JH,H coupling constants from NMR spectra. acs.orgacs.orgnih.gov This prediction was then rigorously tested through the synthesis of specific stereoisomers.

The synthetic strategy focused on creating two key remote diastereomers of the natural product. acs.orgacs.orgnih.gov By comparing the detailed ¹H NMR spectra of these synthetic compounds with the natural Sagittamide A, researchers could confirm the predicted relative stereochemistry. acs.orgacs.org The absolute configuration was ultimately established through doping experiments, where one of the synthetic diastereomers was mixed with the authentic natural product, allowing for unambiguous assignment through spectroscopic analysis. acs.orgacs.orgnih.gov This combination of predictive spectroscopy and confirmational synthesis proved crucial in defining the precise three-dimensional structure of Sagittamide A. acs.org

Table 1: Key Synthetic Diastereomers for Stereochemical Confirmation

Compound Purpose in Study Method of Confirmation
Synthetic Diastereomer II To serve as a candidate structure for natural Sagittamide A. ¹H NMR analysis, Doping experiments with natural product.

| Antipode of Diastereomer III | To serve as a contrasting stereoisomer for analytical differentiation. | ¹H NMR analysis, Doping experiments against Diastereomer II. |

This table summarizes the roles of the key synthetic molecules used to confirm the structure of Sagittamide A, based on the research which aimed to differentiate between potential structures.

Stereoselective Synthetic Methodologies

Achieving the correct stereochemistry in the polyol chain of Sagittamide A requires precise control during synthesis. Researchers have developed stereoselective methods to construct the key fragments of the molecule, particularly the central stereocluster. nih.gov

One notable approach involves the synthesis of a diversely protected L-altritol derivative, which can also be viewed as an L-talitol derivative. nih.govsemanticscholar.org This key intermediate provides access to the core backbone of sagittamides. nih.gov The synthesis of this fragment employs several stereoselective reactions:

Asymmetric Dihydroxylation: This reaction is used to install specific hydroxyl groups with a defined stereochemistry onto an alkene precursor.

Epoxide Opening: The regioselective and stereoselective opening of an epoxide ring allows for the introduction of functionalities with precise spatial arrangement. For example, the opening of a key epoxide intermediate with sodium phenylsulfide was used to efficiently produce a desired derivative. semanticscholar.org

The configuration of newly created stereocenters during the synthesis was confirmed using techniques such as the Mosher's ester method. This involves esterifying a secondary alcohol with (R)- and (S)-MPA moieties and comparing the ¹H-NMR spectra of the resulting diastereomeric esters to assign the absolute configuration of the alcohol. semanticscholar.org

Synthesis of Structural Analogues and Key Intermediates for Related Natural Products

The synthetic methodologies developed for Sagittamide A have broader applications for the synthesis of its analogues and other related natural products. A significant achievement has been the short and efficient synthesis of a pivotal intermediate belonging to the rare L-series of sugars. nih.govsemanticscholar.org

This key intermediate, an L-altritol derivative, is crucial because it corresponds to the central stereocluster of the sagittamide family. nih.gov Its synthesis provides a strategic platform from which various sagittamide structures can potentially be constructed. The established synthetic pathway is designed to be extensible, allowing for the creation of different useful fragments needed to definitively establish the exact configurations of other complex marine products from the sagittamide family. nih.gov Work is ongoing to leverage this pathway to explore the synthesis of the full range of sagittamide structures. nih.gov

Table 2: Key Intermediates and Synthetic Reactions

Intermediate/Reaction Description Significance
L-altritol/L-talitol derivative A diversely protected rare sugar framework. Provides access to the central stereoclusters of sagittamide backbones. nih.gov
Epoxide Intermediate Formed via tosylate activation and basic cyclization. Can be directly opened to install functionalities stereoselectively. semanticscholar.org

| Alkene Derivative 12 | Formed by protecting a free hydroxy function with a MPM group. | A precursor for controlled oxidation and further functionalization. semanticscholar.org |

This table outlines the pivotal intermediates and reactions that are foundational to the stereoselective synthesis of the Sagittamide A core structure.

Preclinical Biological Activity and Mechanistic Studies of Sagittamide a

Spectrum of Observed Biological Modulations in In Vitro Systems

While specific quantitative data for Sagittamide A is emerging, the family of marine-derived lipopeptides and fatty acids to which it belongs has demonstrated a range of biological activities in preclinical studies. researchgate.netmdpi.com These compounds, isolated from sources like bacteria, cyanobacteria, and marine invertebrates, are noted for their diverse and potent effects in various biological assays. mdpi.com

Table 1: Summary of Biological Activities Observed in the Broader Class of Marine-Derived Lipopeptides and Fatty Acids

Biological Activity Description of Findings for the Compound Class Relevant Citations
Antimicrobial & Antifungal Many metabolites from this class exhibit significant antibacterial, antimicrobial, and antifungal properties. researchgate.netmdpi.comnih.gov
Antiproliferative & Antitumor Potent cytotoxic and antiproliferative effects against various cancer cell lines are a hallmark of this compound family. mdpi.comresearchgate.netnih.gov
Antiviral Certain compounds within this class have displayed strong antiviral properties against various viruses. researchgate.netmdpi.comnih.gov

| Anti-inflammatory | Anti-inflammatory activity has been noted as a rare but significant property of some fatty acids in this group. | researchgate.netmdpi.com |

Marine invertebrates, particularly ascidians from which sagittamides are derived, are prolific producers of metabolites with significant bioactivities. researchgate.netnih.gov Numerous studies have shown that fatty acids and lipopeptides isolated from marine sources exhibit strong antibacterial and antifungal properties. researchgate.netmdpi.com For instance, related compounds from ascidians, such as certain pyridoacridine alkaloids, are known to possess potent antifungal and antimicrobial activity against Gram-positive bacteria. nih.govsemanticscholar.org Fascaplysin, another alkaloid from ascidians, also demonstrates a broad range of bioactivities including antibacterial and antifungal effects. nih.gov This establishes a strong precedent for investigating Sagittamide A's specific activity against microbial and fungal pathogens.

The potential of marine natural products as anticancer agents is well-documented. researchgate.netscribd.com Lipopeptides and the unique fatty acids they contain have shown notable antitumor and antiproliferative properties in laboratory studies. mdpi.com Many alkaloids from marine ascidians are cytotoxic, a characteristic often linked to their ability to interact with DNA or inhibit key enzymes like topoisomerase. nih.gov The antiproliferative effects of various natural compounds are often evaluated across numerous cancer cell lines, with some exhibiting potent activity. frontiersin.org For example, other marine compounds have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells. frontiersin.orgnih.gov Given that the broader family of marine lipopeptides is known for these effects, Sagittamide A is considered a compound of interest for its potential antitumor properties. mdpi.com

Beyond antimicrobial and antitumor effects, the class of fatty acids that includes Sagittamide A has been associated with other important biological activities. researchgate.netmdpi.com Notably, antiviral and anti-inflammatory properties have been identified in this group of marine metabolites. researchgate.netmdpi.com Alkaloids from marine sources have shown promise as therapeutic agents against viral infections. researchgate.net For example, some tetrahydro-β-carbolines isolated from ascidians exhibit the highest levels of antiviral activity within their family, effective against viruses such as Herpes Simplex Type I and Polio. nih.gov

Investigations of Molecular and Cellular Mechanisms of Action

The intricate and flexible structure of Sagittamide A, which features eight stereocenters, has been a subject of detailed stereochemical analysis using advanced NMR techniques. rsc.orgrsc.org This structural complexity suggests a high potential for specific interactions with biological macromolecules, which would underpin its biological activity. While the precise molecular targets for Sagittamide A are still under investigation, the mechanisms of other bioactive marine compounds offer a framework for potential modes of action.

For many bioactive marine natural products, particularly those with antitumor effects, the mechanism of action involves direct interaction with specific molecular targets. grc.org For example, many planar iminoquinone alkaloids from ascidians are known to intercalate into DNA and inhibit the function of topoisomerase enzymes. nih.gov Other compounds exert their effects by targeting key proteins in cellular processes. The epidermal growth factor receptor (EGFR) is one such target, where inhibition can lead to decreased cell proliferation. nih.gov Protein kinases are another major class of targets for anticancer agents. unich.it Given the observed antiproliferative effects of the broader family of compounds, it is plausible that Sagittamide A may interact with similar key cellular components.

The binding of a bioactive compound to its molecular target typically initiates a cascade of events known as a signaling pathway, which ultimately leads to a change in cell behavior. lumenlearning.comkhanacademy.org Many antiproliferative agents function by perturbing these intracellular signaling pathways. nih.gov Common pathways implicated in cell growth, proliferation, and survival include:

MAPK/ERK Pathway : A central signaling cascade that communicates signals from cell surface receptors to the DNA in the nucleus, often promoting cell division. khanacademy.orgpressbooks.pub

PI3K/Akt Pathway : A critical pathway for regulating cell survival, growth, and proliferation, often activated by growth factor receptors. nih.govlongdom.org

Second Messenger Systems : Bioactive compounds can trigger the production of small, non-protein molecules like diacylglycerol (DAG), inositol (B14025) triphosphate (IP₃), and calcium ions (Ca²⁺), which propagate signals within the cytoplasm. lumenlearning.comnih.gov The activation of protein kinase C (PKC) by DAG is a common downstream event. lumenlearning.com

While the specific pathways modulated by Sagittamide A have not yet been detailed, the antiproliferative activities seen in its chemical class suggest that its mechanism likely involves the perturbation of one or more of these fundamental signaling cascades. mdpi.com

Table 2: Common Molecular Targets and Signaling Pathways for Bioactive Marine Compounds

Target/Pathway Class Examples Potential Effect Relevant Citations
Macromolecular Targets DNA, Topoisomerase, Protein Kinases, Cell Surface Receptors (e.g., EGFR) Cytotoxicity, Inhibition of cell proliferation nih.govnih.govunich.it
Signaling Pathways MAPK/ERK pathway, PI3K/Akt pathway Regulation of cell cycle, Apoptosis, Inhibition of cell growth nih.govpressbooks.publongdom.org

| Second Messengers | Diacylglycerol (DAG), Inositol triphosphate (IP₃), Ca²⁺ | Activation of downstream kinases (e.g., PKC), Signal amplification | lumenlearning.comnih.gov |

Interaction with Biological Membranes and Self-Assembly Properties

Sagittamide A, a long-chain acyclic α,ω-dicarboxylic acid isolated from a tropical tunicate, possesses structural features that suggest a propensity for interaction with biological membranes. nih.gov Metabolites with similar bola-like structures, which have polar groups at both ends of a long hydrophobic chain, are noted for their capacity to self-assemble and to stabilize both biological and artificial membranes. cmdm.tw This ability is a key area of interest for its potential applications in drug delivery and membrane-related therapeutic strategies. cmdm.tw

The primary methods for investigating the structure and behavior of Sagittamide A, including its membrane interactions, have centered on advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. mdpi.comsemanticscholar.org Studies have utilized methods such as the measurement of residual dipolar couplings (RDCs) in weakly oriented media to gain insights into the molecule's conformation. nih.govmdpi.comsemanticscholar.org These NMR-based approaches are crucial for understanding the three-dimensional structure of flexible molecules like Sagittamide A in solution and when interacting with membrane models. nih.govmdpi.com The conformational flexibility of Sagittamide A's central hexahydroxyhexane moiety presents a significant challenge for structural determination, which has been addressed by combining NOEs, J-couplings, and RDCs. nih.gov While the self-assembly and membrane-stabilizing properties of this class of compounds are recognized, specific experimental data detailing the precise mechanisms and outcomes of Sagittamide A's interaction with lipid bilayers are subjects of ongoing research. cmdm.twmdpi.com

Table 1: Investigational Methods for Sagittamide A's Structural and Membrane Interaction Analysis

Technique Application Key Findings/Focus References
NMR Spectroscopy Stereochemical Determination Used NOEs, J-couplings, and RDCs to determine the relative stereochemistry of the six stereocenters in the central hexahydroxyhexane unit. nih.govmdpi.com
Residual Dipolar Coupling (RDC) Enhanced NMR Conformational Analysis in Membrane-like Media Provides information on the molecule's orientation and shape when interacting with alignment media that mimic biological membranes. nih.govmdpi.comsemanticscholar.org
Molecular Dynamics (MD) Simulations Simulation of NMR Data Used in conjunction with NMR data to model the conformational flexibility and behavior of Sagittamide A. semanticscholar.org

In Vivo Preclinical Pharmacological Models and Efficacy Explorations

The progression of a natural product from initial discovery to a potential therapeutic agent heavily relies on its evaluation in preclinical animal models. These in vivo studies are essential for assessing efficacy, understanding pharmacokinetics, and identifying potential safety concerns before human clinical trials can be considered. ppd.come-century.us

In the context of marine natural products, numerous compounds derived from ascidians have demonstrated significant in vivo antitumor effects in various mouse models. mdpi.com However, based on a comprehensive review of the available scientific literature, specific in vivo preclinical pharmacological models and efficacy data for Sagittamide A have not been reported. While its structural congeners and other metabolites from similar sources have been investigated for their biological activities, dedicated in vivo studies to explore the efficacy of Sagittamide A are not present in the reviewed literature. The potential for such investigations remains, particularly given that related compounds have shown promise, but further research is required to establish any in vivo therapeutic effects of Sagittamide A. wisc.eduresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of lipopeptides is intimately linked to their structural components, including the fatty acid chain, the peptide sequence, and other modifications. For the sagittamide class, this includes the length and saturation of the dicarboxylic acid, the extensive acetylation of the internal polyol, and the nature of the terminal amino acids.

Influence of the Fatty Acyl Chain: In many classes of lipopeptides, the nature of the lipid tail is a critical determinant of biological activity and selectivity. The length of the fatty acid chain directly influences the molecule's hydrophobicity, which is crucial for its ability to interact with and insert into cell membranes, a common mechanism of action for bioactive lipopeptides. mdpi.com Studies on various lipopeptide families have shown that biological activity, such as antimicrobial or cytotoxic potency, often increases with the length of the fatty acid chain up to an optimal point, after which activity may plateau or decrease. mdpi.comresearchgate.netrsc.org For instance, research on synthetic lipopeptides has demonstrated that variations in fatty acid chain length can significantly alter cytotoxicity against cancer cell lines. mdpi.com It is hypothesized that an optimal lipid chain length achieves a balance between aqueous solubility and the ability to penetrate the lipid bilayers of target cells. The natural congeners of Sagittamide A, sagittamides A-F, are known to differ in their fatty acid components, suggesting that nature has utilized this structural variation to modulate biological function. mdpi.com

Table 1: General Structure-Activity Relationships in Bioactive Lipopeptides

Structural Feature Influence on Biological Activity Reference(s)
Fatty Acid Chain Length Affects hydrophobicity, membrane interaction, and potency. Activity often shows an optimal length. mdpi.comresearchgate.netrsc.orgfrontiersin.org
Number of Acyl Chains Can be critical for specific receptor binding and activity levels. frontiersin.org
Amino Acid Composition Determines net charge, polarity, and selectivity for target cells. researchgate.net

| Cyclic vs. Linear Structure | Influences conformational rigidity and stability, affecting target interaction. | mdpi.com |

Development and Application of QSAR Models for Sagittamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. yorku.ca A general QSAR model can be expressed as:

Activity = f(Molecular Descriptors) + error

These models, once validated, can be powerful tools for predicting the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds and reducing the need for extensive empirical screening. yorku.ca

While specific QSAR models developed for Sagittamide A analogues are not prevalent in the literature, the methodology has been applied to fatty acids and other lipopeptides. mdpi.com The development of a robust QSAR model for sagittamide analogues would involve several key steps:

Data Set Assembly: A series of Sagittamide A analogues would need to be synthesized with systematic variations in their structure (e.g., altering the fatty acid chain, changing amino acids, modifying the acetylation pattern).

Biological Testing: The biological activity of each analogue (e.g., cytotoxicity against a cancer cell line, measured as IC₅₀) would be determined experimentally.

Descriptor Calculation: A wide range of numerical descriptors for each molecule would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment).

Model Generation and Validation: Statistical methods, such as multiple linear regression, would be used to build a mathematical model linking the descriptors to the observed activity. The model's predictive power would then be rigorously validated.

The application of such a validated QSAR model would enable the in silico screening of a virtual library of potential sagittamide analogues. This could identify candidates with predicted high potency, helping to prioritize synthetic efforts toward the most promising compounds for future development.

Advanced Analytical and Bioanalytical Methodologies for Sagittamide a Research

Chromatographic and Spectrometric Techniques for Isolation and Analysis in Research Contexts

The elucidation of Sagittamide A's structure, first reported as an unprecedented polyacetoxy, long-chain α,ω-dicarboxylic acid from a tropical didemnid tunicate, was a significant analytical challenge. mdpi.com The initial isolation from the marine organism involved chromatographic separation to purify the compound from a complex mixture of related metabolites. researchgate.netbioivt.com

The structural determination and, crucially, the assignment of its complex stereochemistry have been the focus of intensive research, employing a suite of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is central to this process. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQMBC (Heteronuclear Single Quantum Multiple Bond Correlation), were fundamental in piecing together the carbon skeleton and the sequence of its functional groups. mdpi.com

However, due to the molecule's flexibility and the presence of six contiguous stereocenters in its central hexahydroxyhexane moiety, standard NMR methods provided only partial stereochemical information. nih.govmdpi.com To resolve these ambiguities, researchers have employed more advanced NMR-based approaches. These include J-based configuration analysis, which relies on the precise measurement of 3JHH and 2,3JHC coupling constants to infer dihedral angles and relative configurations. nih.govmdpi.com Further refinement has been achieved using residual dipolar coupling (RDC) enhanced NMR, a powerful technique that provides long-range structural restraints to define the relative configuration of stereocenters in flexible molecules. nih.govresearchgate.net

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has been indispensable for determining the molecular weight and elemental composition of Sagittamide A and its fragments. researchgate.netbioivt.com High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI) sources on instruments like a quadrupole/time-of-flight (Q-TOF) analyzer, provides the accuracy needed to confirm molecular formulas. brieflands.com

To assign the absolute configuration, a combination of chemical synthesis of stereoisomers and chiroptical spectroscopy has been utilized. researchgate.net Exciton coupling circular dichroism (ECCD) is a highly sensitive method that has been applied to derivatives of Sagittamide A to establish the absolute stereostructure, providing the final piece of the structural puzzle. mdpi.comresearchgate.net

The table below summarizes the key analytical techniques employed in the research of Sagittamide A.

Technique Instrument/Method Purpose in Sagittamide A Research References
Chromatography Flash ChromatographyIsolation and purification of synthetic intermediates. brieflands.com
High-Performance Liquid Chromatography (HPLC)Separation and purification of Sagittamide A from natural extracts and isomeric mixtures. researchgate.net
Mass Spectrometry Electrospray Ionization Mass Spectrometry (ESI-MS)Determination of molecular weight and structural fragmentation. bioivt.combrieflands.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement to confirm elemental composition. brieflands.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Combined separation and analysis of the compound and related structures. nih.govresearchgate.net
NMR Spectroscopy 1D NMR (¹H, ¹³C)Basic structural characterization and comparison with synthetic standards. mdpi.combrieflands.com
2D NMR (COSY, HSQMBC, NOESY)Elucidation of covalent structure and through-space proton correlations. mdpi.comresearchgate.net
J-Based Configuration Analysis (³JHH, ²,³JHC)Determination of relative stereochemistry in the acyclic chain. nih.govmdpi.com
Residual Dipolar Coupling (RDC) Enhanced NMRUnambiguous assignment of relative configuration in the flexible polyol segment. nih.govresearchgate.net
Chiroptical Methods Exciton Coupling Circular Dichroism (ECCD)Determination of the absolute stereochemistry of the molecule. mdpi.comresearchgate.net
Optical RotationMeasurement of the specific rotation to characterize chiral properties. brieflands.com

Methodologies for Studying Metabolism and Distribution in Preclinical Models

While specific studies detailing the metabolism and distribution of Sagittamide A are not extensively available in published literature, the methodologies for such preclinical investigations are well-established for natural products and novel chemical entities. catapult.org.ukd-nb.info These studies, typically part of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, are crucial for understanding the pharmacokinetic behavior of a compound. nih.govbioivt.com

The investigation would typically begin with in vitro metabolism studies using systems like liver microsomes or cryopreserved hepatocytes from different species, including humans. bioivt.com These assays help to identify the primary metabolic pathways, such as oxidation, reduction, or hydrolysis, and the key drug-metabolizing enzymes involved (e.g., cytochrome P450 enzymes). bioivt.combioivt.com

Following in vitro screening, in vivo studies in preclinical animal models, most commonly rodents (mice or rats), are conducted. d-nb.infojomes.orgcnio.es These studies provide comprehensive data on the compound's journey through a complex biological system. cnio.es To trace and quantify the compound and its metabolites, a bioanalytical method with high sensitivity and specificity is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, capable of detecting and quantifying low concentrations of analytes in complex biological matrices such as plasma, urine, feces, and tissue homogenates. nih.govmdpi.comacs.org

For distribution studies, which determine where the compound accumulates in the body, tissue samples are collected at various time points after administration and analyzed by LC-MS/MS. nih.gov Alternatively, a radiolabeled version of Sagittamide A could be synthesized for use in quantitative whole-body autoradiography (QWBA), a technique that provides a visual map of the compound's distribution across the entire animal body. qps.com

The table below outlines the standard methodologies that would be employed to study the metabolism and distribution of Sagittamide A in preclinical models.

Methodology Model/System Purpose for Sagittamide A Research References
In Vitro Metabolism Liver Microsomes (Rodent, Human)To identify major metabolic pathways (e.g., oxidation) and metabolizing enzymes (e.g., CYPs). bioivt.com
Hepatocytes (Rodent, Human)To study metabolic stability, metabolite profiling, and potential species differences. bioivt.com
In Vivo Pharmacokinetics Rodent Models (Mice, Rats)To determine key pharmacokinetic parameters (absorption, clearance, half-life) after administration. jomes.orgcnio.es
Bioanalytical Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)To accurately quantify concentrations of Sagittamide A and its potential metabolites in plasma, urine, and tissues. nih.govmdpi.comacs.org
Distribution Studies Tissue Homogenate Analysis via LC-MS/MSTo quantify the concentration of Sagittamide A in various organs (e.g., liver, kidney, brain) to understand tissue distribution. nih.gov
Quantitative Whole-Body Autoradiography (QWBA)To visualize the distribution of (radiolabeled) Sagittamide A throughout the entire animal body over time. qps.com
Excretion Studies Metabolic CagesTo collect urine and feces separately for mass balance studies, determining the routes and rate of excretion. jomes.org

Future Perspectives in Sagittamide a Research

Unexplored Biological Activities and Therapeutic Potential in Preclinical Settings

Sagittamide A belongs to the lipopeptide class of natural products, a group renowned for a wide array of significant biological activities. researchgate.netresearchgate.net Lipopeptides isolated from marine invertebrates, in particular, are of great interest to medicinal chemistry and pharmacology for their antibacterial, antifungal, antitumor, and antiviral properties. researchgate.netmdpi.com While the broader family of compounds that includes Sagittamide A has shown promise, specific and extensive preclinical studies on Sagittamide A itself are limited. researchgate.netmdpi.com

The unique structure of Sagittamide A, a long-chain α,ω-dicarboxylic acid with a central polyhydroxy moiety capped by amino acids, suggests it may possess compelling biological functions. researchgate.netmdpi.com Fatty acids and lipopeptides are known to have potential as regulators of lipid metabolism and as agents for treating neurological disorders and atherosclerosis. researchgate.net The structural motifs within Sagittamide A hint at a range of possible therapeutic applications that remain largely unexplored.

Future preclinical research is essential to unlock this potential. Investigations could focus on:

Antimicrobial and Antifungal Assays: Systematic screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potential as an anti-infective agent.

Cytotoxicity and Anticancer Studies: Evaluating its effect on various cancer cell lines to explore its potential as an antitumor agent, a common trait for marine lipopeptides. researchgate.net

Anti-inflammatory and Immunomodulatory Effects: Investigating its capacity to modulate immune responses, which could be relevant for treating inflammatory conditions. researchgate.net

The development of robust preclinical data is a critical next step to validate the therapeutic promise of Sagittamide A and guide its journey toward potential clinical applications. f1000research.commdpi.comakltherapeutics.comnih.govppd.com

Opportunities for Synthetic Biology and Biotechnological Production

A significant hurdle in the development of marine natural products is the "supply issue," where the compounds are produced in minute quantities by the source organism, making large-scale harvesting unsustainable and ecologically damaging. frontiersin.orgresearchgate.netgrc.org Biotechnological production offers a promising solution to this challenge.

The biosynthesis of Sagittamide A is thought to potentially involve a polyketide synthase (PKS) pathway, similar to other bacterial metabolites. nih.gov This biosynthetic logic makes Sagittamide A a prime candidate for production using synthetic biology and fermentation technologies. researchgate.netnih.govmdpi.comresearchgate.net Future opportunities in this area include:

Genome Mining and Pathway Identification: Identifying the biosynthetic gene cluster responsible for Sagittamide A production in its native or a symbiotic organism. frontiersin.orgmdpi.com It has been suggested that symbiotic bacteria living within the source ascidian may be the true producers of the compound. nih.gov

Heterologous Expression: Transferring the identified gene cluster into a robust, fast-growing microbial host, such as E. coli or yeast. frontiersin.orghelmholtz-hips.de This would enable scalable and sustainable production in industrial bioreactors.

Metabolic Engineering: Optimizing the production host's metabolism to enhance the yield of Sagittamide A. This can involve engineering non-ribosomal peptide synthetase (NRPS) and PKS assembly lines to create novel analogs with potentially improved properties. researchgate.nethelmholtz-hips.de

These approaches not only promise a sustainable supply of Sagittamide A for further research and development but also open the door to creating "unnatural" natural products with enhanced therapeutic profiles. helmholtz-hips.de

Methodological Advancements for Complex Natural Product Research

Sagittamide A is a prime example of a highly flexible, complex natural product that challenges traditional methods of structure elucidation. researchgate.netresearchgate.net Its acyclic chain with multiple stereocenters results in significant conformational averaging in solution, making definitive stereochemical assignment difficult. researchgate.netresearchgate.net

The successful determination of Sagittamide A's structure was heavily reliant on methodological advancements in nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. researchgate.netbruker.comswinburne.edu.au Specifically, the use of Residual Dipolar Couplings (RDCs) provided crucial long-range structural information about the relative orientation of different parts of the molecule. researchgate.netrsc.org When combined with computational approaches like Molecular Dynamics with Orientational Constraints (MDOC) simulations, researchers were able to build a coherent picture of its structure and conformer populations in solution. researchgate.netresearchgate.net

The future of research on Sagittamide A and other complex natural products will continue to be driven by such methodological innovations:

Advanced NMR Techniques: The ongoing development of higher sensitivity NMR hardware, such as cryogenic probes, allows for the analysis of microgram quantities of material, which is crucial when dealing with rare natural products. bruker.comnih.gov

Computational Chemistry and AI: The integration of quantum mechanical calculations, such as Density Functional Theory (DFT), and machine learning algorithms is enhancing the accuracy and speed of predicting NMR parameters. swinburne.edu.aunih.govfrontiersin.org These tools help to distinguish between possible stereoisomers with greater confidence.

Integrated Approaches: The most powerful strategy involves combining multiple data types—including RDCs, Nuclear Overhauser Effect (NOE) data, and J-couplings—with advanced computational modeling to resolve the complex structures of flexible molecules. researchgate.netnih.gov

These advancements not only refine our understanding of known compounds like Sagittamide A but also provide the necessary tools to tackle the even more complex molecular architectures awaiting discovery in nature.

Q & A

Q. What experimental methodologies are recommended for determining the conformational dynamics of Sagittamide A in solution?

Sagittamide A’s conformational flexibility requires a combination of NMR spectroscopy and molecular dynamics (MD) simulations . Key NMR parameters include 1H^{1}\text{H}-13C^{13}\text{C} residual dipolar couplings (RDCs), 3JHH^{3}J_{\text{HH}} coupling constants, and nuclear Overhauser effect (NOE) distances. MD simulations, particularly MDOC (Molecular Dynamics with Orientational Constraints) , integrate these NMR-derived constraints to model molecular motions and equilibrium conformations . For reproducible results, ensure simulations run for ≥80 ns to achieve stable ensemble averages and capture global conformational rearrangements .

Q. How should researchers design experiments to validate Sagittamide A’s stereochemical configuration?

Use NOE-derived distance constraints to resolve spatial proximity between protons and 3JHH^{3}J_{\text{HH}} couplings to infer dihedral angles. Combine these with 13C-1H RDCs to refine chiral center assignments. For ambiguous cases, parallel MD simulations with pseudo-energy terms (weighting RDC/NOE deviations) can discriminate between stereoisomers by comparing calculated vs. experimental NMR data .

Q. What are the critical parameters for reproducible MD simulations of Sagittamide A?

  • Trajectory duration : ≥80 ns to ensure conformational sampling equilibrium.
  • Force fields : Optimize for organic molecules (e.g., COSMOS-NMR).
  • Constraints : Incorporate RDCs, NOEs, and 3JHH^{3}J_{\text{HH}} couplings as pseudo-energy terms to guide simulations .
  • Alignment tensor : Use order parameters (e.g., Sam=0.004S_{\text{am}} = 0.004) to scale dipolar couplings in anisotropic media .

Advanced Research Questions

Q. How can researchers resolve contradictions between MD-predicted conformations and experimental NMR data for Sagittamide A?

Discrepancies often arise from insufficient sampling or missing constraints. Strategies include:

  • Expanding NMR datasets : Add 63JCH^{63}J_{\text{CH}} and 73JHH^{73}J_{\text{HH}} couplings to refine torsional angles .
  • Multi-constraint MDOC : Simultaneously optimize RDCs, NOEs, and 3JHH^{3}J_{\text{HH}} couplings to balance conformational populations .
  • Statistical validation : Compare calculated Q-factors (goodness-of-fit between simulated and experimental data) across multiple trajectories .

Q. What strategies are effective for integrating sparse RDC data into MD simulations of highly flexible molecules like Sagittamide A?

Sparse RDCs alone are insufficient for unique conformational determination. Enhance reliability by:

  • Hybrid constraints : Combine RDCs with NOE distances (e.g., 7 precise NOEs for Sagittamide A’s C4–C11 region) .
  • Ensemble-averaged simulations : Use iterative Boltzmann weighting to reconcile MD-derived populations with experimental averages .
  • Cross-validation : Validate against independent datasets (e.g., 13C^{13}\text{C}-13C^{13}\text{C} RDCs) if available .

Q. How can researchers assess the statistical significance of conformational populations derived from MD simulations?

  • Cluster analysis : Group MD snapshots into conformational families (e.g., using RMSD thresholds).
  • Bootstrapping : Repeat simulations with randomized initial conditions to estimate population uncertainties.
  • Q-factor analysis : Quantify deviations between simulated and experimental RDCs/NOEs; populations with Q < 0.3 are considered reliable .

Methodological Best Practices

Q. What are the reporting standards for MD simulations of Sagittamide A in peer-reviewed journals?

  • Trajectory details : Specify force fields, simulation duration, and constraint weighting factors.
  • Data deposition : Share trajectory files and NMR constraints as supplementary materials.
  • Reproducibility : Use open-source tools (e.g., GROMACS, AMBER) and document all preprocessing steps .

Q. How should researchers handle conflicting NOE and RDC data in conformational studies?

  • Hierarchical weighting : Prioritize NOEs for local structure and RDCs for global alignment.
  • Error analysis : Compute confidence intervals for experimental data (e.g., ±20% for RDCs) to define acceptable simulation tolerances .
  • Multi-scale modeling : Combine coarse-grained and all-atom simulations to resolve long-range vs. local discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.